4-Nitrosobiphenyl
Overview
Description
4-Nitrosobiphenyl, also known as 4-NBP, is a synthetic organic compound that is widely used in scientific research. It is a potent mutagen and carcinogen, which makes it an ideal tool for studying the mechanisms of cancer development and progression. In
Mechanism Of Action
The mechanism of action of 4-Nitrosobiphenyl is complex and not fully understood. It is known to induce DNA damage through the formation of DNA adducts, which can lead to mutations and chromosomal aberrations. It also has the ability to inhibit DNA repair mechanisms, further exacerbating the damage. Additionally, it has been shown to promote cell proliferation and inhibit apoptosis, which can contribute to the development and progression of tumors.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Nitrosobiphenyl are diverse and depend on the dose and duration of exposure. It has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. Additionally, it has been linked to the development of various types of cancer, including lung, liver, and bladder cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Nitrosobiphenyl in lab experiments is its potency as a mutagen and carcinogen. This allows researchers to study the effects of DNA damage and mutations on cellular processes and cancer development. However, its toxicity and potential health hazards make it difficult to work with, and appropriate safety precautions must be taken when handling it.
Future Directions
There are several future directions for research involving 4-Nitrosobiphenyl. One area of focus is the development of new methods for detecting and quantifying DNA adducts formed by 4-Nitrosobiphenyl. Additionally, researchers are working to identify new biomarkers of exposure to 4-Nitrosobiphenyl and other carcinogenic compounds. Finally, there is ongoing research into the development of new drugs and therapies for the treatment of cancer, which may be informed by studies of the mechanisms of cancer development and progression using 4-Nitrosobiphenyl.
Scientific Research Applications
4-Nitrosobiphenyl is widely used in scientific research as a mutagen and carcinogen. Its ability to induce mutations and promote tumor growth makes it an ideal tool for studying the mechanisms of cancer development and progression. It is commonly used in genetic toxicology studies to assess the genotoxicity of various compounds. Additionally, it has been used in studies of DNA damage, repair, and replication, as well as in investigations of the role of specific genes in cancer development.
properties
IUPAC Name |
1-nitroso-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRWRZXFCFYZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143810 | |
Record name | 4-Nitrosobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrosobiphenyl | |
CAS RN |
10125-76-5 | |
Record name | 4-Nitroso-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10125-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrosobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010125765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrosobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NITROSOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U69963CQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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